Butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
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Overview
Description
Butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of pyrroloquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. Common starting materials might include quinoxaline derivatives and various butyl and amino compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography are often used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions could target the quinoxaline ring, leading to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrroloquinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carbonyl-containing derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinoxaline derivatives, such as:
- 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
- Butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxamide
Uniqueness
Butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is unique due to its specific functional groups and structural features, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H20N4O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
butyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C17H20N4O3/c1-2-3-10-24-17(23)13-14-16(21(8-9-22)15(13)18)20-12-7-5-4-6-11(12)19-14/h4-7,22H,2-3,8-10,18H2,1H3 |
InChI Key |
KCEKYQFOPCIMIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCO)N |
Origin of Product |
United States |
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